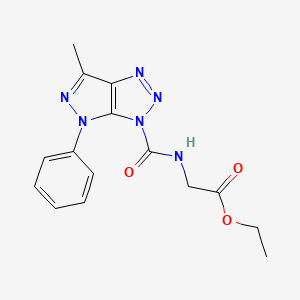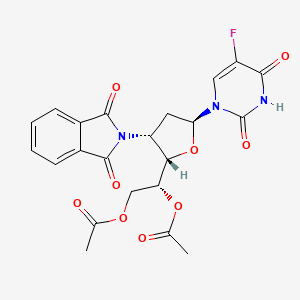
Tiquinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiquinamide hydrochloride is a potent inhibitor of gastric secretion. It is known for its protective effects against gastric and duodenal erosions induced by stress and chemical stimuli. The compound reduces both basal and stimulated acid secretion without exhibiting anticholinergic activity and is only a weak histamine H2 antagonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tiquinamide hydrochloride involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with thiocarboxamide under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the compound’s purity and yield. The production process is optimized to minimize waste and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tiquinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: This compound can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Tiquinamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of different chemical reactions and conditions.
Biology: The compound is used to investigate its effects on gastric secretion and its protective properties against gastric and duodenal erosions.
Medicine: this compound is studied for its potential therapeutic applications in treating gastric and duodenal ulcers.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Tiquinamide hydrochloride exerts its effects by inhibiting gastric secretion. It reduces both basal and stimulated acid secretion without exhibiting anticholinergic activity. The compound is a weak histamine H2 antagonist and is more potent in inhibiting basal acid secretion than established H2-receptor antagonists like metiamide and burimamide. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of specific molecular targets and pathways related to gastric secretion .
Comparación Con Compuestos Similares
Similar Compounds
Metiamide: An H2-receptor antagonist used to reduce gastric acid secretion.
Burimamide: Another H2-receptor antagonist with similar properties to metiamide.
Cimetidine: A widely used H2-receptor antagonist for treating gastric ulcers.
Uniqueness of Tiquinamide Hydrochloride
This compound is unique in its potent inhibition of gastric secretion without significant anticholinergic activity. It is more effective in reducing basal acid secretion compared to other H2-receptor antagonists. This makes it a valuable compound for studying gastric secretion and developing new therapeutic agents .
Propiedades
Número CAS |
53400-68-3 |
|---|---|
Fórmula molecular |
C11H15ClN2S |
Peso molecular |
242.77 g/mol |
Nombre IUPAC |
3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7;/h5-6,9H,2-4H2,1H3,(H2,12,14);1H |
Clave InChI |
KYIUXKQDIWZDEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(CCC2)C(=S)N)N=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



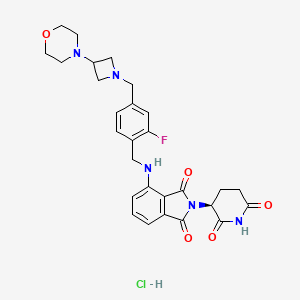
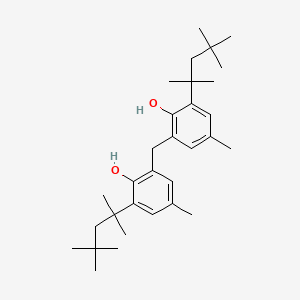
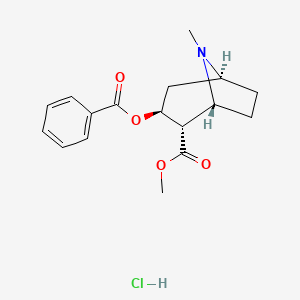
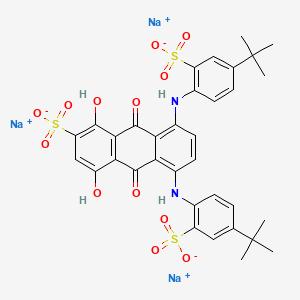
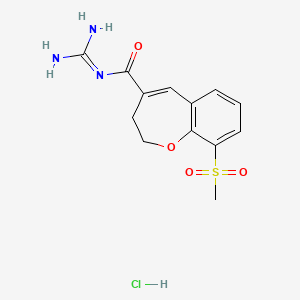
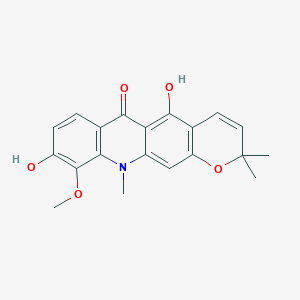
![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
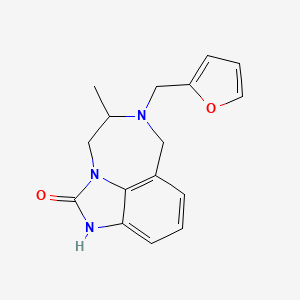
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
